2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
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Description
2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Antiviral and Antimicrobial Activities
Research into the synthesis of sulfonamide derivatives, including those related to the structure of interest, has shown potential applications in antiviral and antimicrobial activities. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed compounds with anti-tobacco mosaic virus activity, highlighting the potential for antiviral applications of sulfonamide-based compounds (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment demonstrated good antibacterial activity, further underscoring the relevance of oxazol-amine derivatives in developing antimicrobial agents (K. Mehta, 2016).
Potential in Corrosion Inhibition
Investigations into thiazole and thiadiazole derivatives for the inhibition of iron corrosion have employed quantum chemical parameters and molecular dynamics simulations. These studies provide a basis for understanding how compounds with similar structural features, including the presence of chlorophenyl and sulfonamide groups, may serve as effective corrosion inhibitors (S. Kaya et al., 2016).
Insights from Synthetic Methodologies
Synthetic approaches to extended oxazoles and their reactions have demonstrated the versatility of phenylsulfonylmethyl-oxazoles as scaffolds for further chemical elaboration. These methodologies are pertinent for designing and synthesizing compounds with complex structures, including those similar to the compound of interest (Pravin Patil & F. A. Luzzio, 2016).
Fluorescent Molecular Probes
The development of fluorescent molecular probes using diphenyloxazoles, which share a structural motif with the compound , showcases the potential application of these compounds in biological sensing and imaging. The study of solvatochromic dyes based on oxazole derivatives highlights the importance of structural features like the sulfonyl group for the design of sensitive and versatile probes (Z. Diwu et al., 1997).
properties
IUPAC Name |
2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-12-21-18-19(26(23,24)14-10-8-13(2)9-11-14)22-17(25-18)15-6-4-5-7-16(15)20/h3-11,21H,1,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVCHQTZXXMPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.